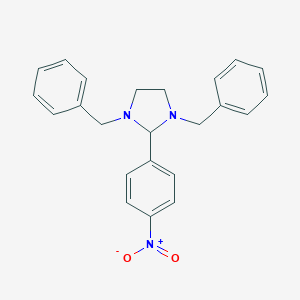

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine

Description

Propriétés

IUPAC Name |

1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQZVRWIMOXMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazolidine scaffold is a core structural motif in numerous biologically active molecules, valued for its diverse pharmacological applications.[1][2][3] This guide details the efficient one-pot condensation reaction between N,N'-dibenzylethylenediamine and 4-nitrobenzaldehyde. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss methods for purification and characterization, and address potential challenges and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation of substituted imidazolidines.

Introduction: The Significance of the Imidazolidine Scaffold

Imidazolidines, a class of five-membered saturated heterocycles containing two nitrogen atoms at positions 1 and 3, are prevalent frameworks in a vast array of natural products and synthetic pharmaceuticals.[2] Their unique structural and electronic properties allow them to serve as versatile chiral ligands, N-heterocyclic carbene (NHC) precursors, and key intermediates in organic synthesis.[2] The biological relevance of the imidazolidine core is well-established, with derivatives exhibiting a wide spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3]

The target molecule, 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine, belongs to a class of 1,3-dibenzyl-2-aryl imidazolidines that have been identified as novel and potent inhibitors of Heat shock protein 90 (Hsp90), a promising molecular target for cancer therapy.[4] The synthesis detailed herein represents a foundational method for accessing this and related compounds, enabling further structure-activity relationship (SAR) studies and drug development efforts.

Mechanistic Rationale and Retrosynthetic Analysis

The synthesis of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The reaction involves the formation of a cyclic aminal from a 1,2-diamine and an aldehyde.

Overall Reaction Scheme:

N,N'-dibenzylethylenediamine + 4-nitrobenzaldehyde → 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine + H₂O

The mechanism proceeds through two key stages:

-

Nucleophilic Addition: One of the secondary amine nitrogens of N,N'-dibenzylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).

-

Intramolecular Cyclization and Dehydration: The second amine group then performs an intramolecular nucleophilic attack on the hemiaminal carbon, displacing the hydroxyl group. The elimination of a water molecule is the thermodynamic driving force for the reaction, leading to the formation of the stable five-membered imidazolidine ring. This dehydration step can be facilitated by heat or the use of a dehydrating agent.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism for Imidazolidine Formation", labelloc=b, fontname="Arial", fontsize=12, size="10,5!", ratio=fill]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

// Reactants diamine [label="N,N'-dibenzylethylenediamine"]; aldehyde [label="4-nitrobenzaldehyde"];

// Intermediates & Products intermediate [label="Hemiaminal Intermediate"]; product [label="1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine"]; water [label="H₂O"];

// Layout {rank=same; diamine; aldehyde;} {rank=same; intermediate;} {rank=same; product; water;}

// Edges diamine -> intermediate [label="Nucleophilic\nAttack", fontcolor="#202124"]; aldehyde -> intermediate; intermediate -> product [label="Intramolecular Cyclization\n& Dehydration", fontcolor="#202124"]; product -> water [style=invis]; // for layout intermediate -> water [label="- H₂O", style=dashed, arrowhead=none, fontcolor="#EA4335"]; }

Caption: Figure 1: Reaction Mechanism for Imidazolidine Formation.

Synthesis of Precursor: N,N'-Dibenzylethylenediamine

For a fully self-contained process, the synthesis of the diamine precursor is often required. A common and effective method involves a two-step sequence starting from ethylenediamine and benzaldehyde.[5][6]

-

Schiff Base Formation: Ethylenediamine is reacted with two equivalents of benzaldehyde to form N,N'-dibenzalethylenediamine.

-

Reduction: The resulting diimine is then reduced to the target N,N'-dibenzylethylenediamine. Catalytic hydrogenation (e.g., using PtO₂ or Pd/C) is a clean and efficient method for this transformation.[6][7]

This precursor is also commercially available, which can expedite the final synthesis.[8]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.

4.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| N,N'-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.35 | 140-28-3 | Purity >97% |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 555-16-8 | Purity >98% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, for reaction |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

4.2 Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass column for chromatography

4.3 Synthetic Procedure

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12, size="10,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

// Steps start [label="1. Combine Reactants\n- N,N'-dibenzylethylenediamine\n- 4-nitrobenzaldehyde\n- Absolute Ethanol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="2. Reaction\n- Stir at room temperature\n- Monitor by TLC (approx. 2-4 hours)"]; cool [label="3. Product Crystallization\n- Cool mixture in an ice bath"]; isolate [label="4. Isolate Crude Product\n- Vacuum filtration\n- Wash with cold ethanol"]; purify [label="5. Purification (if necessary)\n- Recrystallization or\n- Column Chromatography"]; characterize [label="6. Characterization\n- NMR, MS, Melting Point"]; end [label="Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> react; react -> cool; cool -> isolate; isolate -> purify; purify -> characterize; characterize -> end; }

Caption: Figure 2: Experimental Workflow for Synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dibenzylethylenediamine (2.40 g, 10.0 mmol).

-

Dissolution: Add 40 mL of absolute ethanol and stir until the diamine is fully dissolved.

-

Aldehyde Addition: Add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) to the solution in one portion.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC (using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[4]

-

Isolation: Once the reaction is complete (as determined by the consumption of the limiting reagent on TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine as a solid.

4.4 Purification

For many applications, the product obtained after filtration and washing is of sufficient purity.[4] If further purification is required:

-

Recrystallization: The product can be recrystallized from hot ethanol.

-

Column Chromatography: If the product is contaminated with soluble impurities, it can be purified by silica gel column chromatography.[9] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Characterization and Analysis

Confirming the identity and purity of the final compound is critical. The following data are expected for 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine.

| Analysis | Expected Result |

| Appearance | Yellow or off-white solid |

| Molecular Formula | C₂₃H₂₃N₃O₂ |

| Molecular Weight | 373.45 g/mol [10] |

| Melting Point | Literature values for similar compounds vary; determined experimentally. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.15 (d, 2H, Ar-H ortho to NO₂), ~7.50 (d, 2H, Ar-H meta to NO₂), ~7.20-7.40 (m, 10H, benzyl Ar-H), ~5.20 (s, 1H, C2-H), ~3.80 (d, 2H, N-CH₂-Ph), ~3.30 (d, 2H, N-CH₂-Ph), ~2.80-3.00 (m, 4H, -CH₂CH₂-). Note: Benzylic protons may appear as an AB quartet due to diastereotopicity.[11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~147 (Ar-C-NO₂), ~140 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-CH), ~85 (C2), ~55 (N-CH₂-Ph), ~50 (-CH₂CH₂-). |

| Mass Spec (ESI-MS) | m/z: 374.18 [M+H]⁺ |

Process Optimization and Troubleshooting

-

Low Yield: If the yield is low, ensure that the starting materials are pure and the ethanol is anhydrous. The reaction is an equilibrium; removing water can drive it to completion. This can be achieved by performing the reaction in a solvent like benzene or toluene with a Dean-Stark apparatus to azeotropically remove water.[5]

-

Product Hydrolysis: Imidazolidines are susceptible to hydrolysis, particularly under acidic conditions, which can revert them to the starting diamine and aldehyde.[1][5] Therefore, the work-up should be performed under neutral or slightly basic conditions.

-

Incomplete Reaction: If the reaction stalls, gentle heating to reflux in ethanol can increase the reaction rate.[11]

Safety Precautions

Standard laboratory safety protocols should be followed.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

4-Nitrobenzaldehyde is an irritant. Avoid inhalation and contact with skin.

-

Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The synthesis of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine via the condensation of N,N'-dibenzylethylenediamine and 4-nitrobenzaldehyde is a robust, efficient, and highly reproducible procedure. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol and characterization data. The methodology is straightforward and serves as an excellent entry point for the synthesis of a diverse library of 2-substituted imidazolidine derivatives for applications in medicinal chemistry and materials science.

References

-

Title: Synthesis of N,N'-dibenzylethylenediamine Source: PrepChem.com URL: [Link]

- Source: Google Patents (US2773098A)

-

Title: Recent advances in the synthesis of highly substituted imidazolidines Source: RSC Publishing URL: [Link]

-

Title: Recent advances in the synthesis of highly substituted imidazolidines Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL: [Link]

- Source: Google Patents (CN101747206A)

-

Title: Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives Source: Arabian Journal of Chemistry URL: [Link]

-

Title: The Chemistry of the 2-Imidazolines and Imidazolidines. Source: ACS Publications URL: [Link]

-

Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI URL: [Link]

-

Title: One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates Source: Semantic Scholar URL: [Link]

-

Title: How to make imidazole compounds from diamines and aldehydes? Source: ResearchGate URL: [Link]

- Source: Google Patents (EP0856344A1)

-

Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ACS Publications URL: [Link]

-

Title: In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen Source: The Royal Society of Chemistry URL: [Link]

-

Title: Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent Source: Research Square URL: [Link]

-

Title: Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR Source: HETEROCYCLES, Vol. 60, No. 1, 2003 URL: [Link]

-

Title: N,N-Dibenzylethylenediamine, 97% 25 g Source: Thermo Scientific Alfa Aesar URL: [Link]

-

Title: Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

-

Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone Source: Advanced Journal of Chemistry, Section A URL: [Link]

Sources

- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 2. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]

- 6. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 7. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 8. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 9. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Compound 1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine - Chemdiv [chemdiv.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Spectroscopic Guide to 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine: Structure Elucidation and Data Interpretation

Introduction

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is a heterocyclic compound featuring a central imidazolidine ring substituted with two benzyl groups at the nitrogen atoms and a 4-nitrophenyl group at the C2 position. As a member of the imidazolidine class, which are scaffolds for novel Hsp90 inhibitors, its precise structural characterization is paramount for researchers in medicinal chemistry and drug development.[1] This technical guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis—used to confirm the identity, purity, and structural features of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis and analysis of related N-heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structural integrity of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

-

Molecular Formula: C₂₃H₂₃N₃O₂[2]

-

Molecular Weight: 373.45 g/mol [2]

-

Key Structural Features:

-

Imidazolidine Core: A five-membered saturated ring with two nitrogen atoms.

-

Benzyl Groups: Two Ph-CH₂- moieties attached to the N1 and N3 positions.

-

4-Nitrophenyl Group: A para-substituted aromatic ring at the C2 position, which acts as a strong chromophore.

-

Proton Environments: Distinct signals are expected for the aromatic protons of the benzyl and nitrophenyl groups, the benzylic methylene (CH₂) protons, the imidazolidine ring methylene protons, and the methine (CH) proton at C2.

-

Carbon Environments: Unique resonances are anticipated for the carbons in the three aromatic rings, the benzylic and imidazolidine methylene groups, and the C2 methine carbon.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the hydrogen framework of an organic molecule. For 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine, it allows for the unambiguous assignment of each distinct proton environment.

Causality and Experimental Choices

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets in the aromatic region and to accurately determine coupling constants. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve the compound and its minimal interference in the spectral regions of interest. The analysis of chemical shifts, integration values, and splitting patterns provides a detailed map of the molecule's proton connectivity.

Expected Spectral Data

Based on the structure and data from analogous compounds, the following proton signals are predicted.[3]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Nitrophenyl-H (ortho to NO₂) | ~ 8.1 - 8.3 | Doublet (d) | 2H |

| Nitrophenyl-H (meta to NO₂) | ~ 7.5 - 7.7 | Doublet (d) | 2H |

| Benzyl-H (aromatic) | ~ 7.2 - 7.4 | Multiplet (m) | 10H |

| C2-H (methine) | ~ 5.0 - 5.5 | Singlet (s) | 1H |

| N-CH₂-Ph (benzylic) | ~ 3.5 - 4.0 | Singlet (s) or AB quartet | 4H |

| N-CH₂-CH₂-N (imidazolidine) | ~ 2.8 - 3.2 | Singlet (s) or Multiplet (m) | 4H |

Note: The benzylic and imidazolidine protons may exhibit more complex splitting patterns depending on the ring conformation and inversion rate at room temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker 400 MHz) to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the chemical shift scale to the TMS peak at 0.00 ppm.

Workflow for NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Given the molecule's symmetry, certain carbon signals may overlap.

Expected Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl - if present as impurity) | > 160 |

| Aromatic C (C-NO₂) | ~ 147 - 150 |

| Aromatic C (quaternary, benzyl) | ~ 138 - 142 |

| Aromatic CH (nitrophenyl & benzyl) | ~ 120 - 135 |

| C2 (methine) | ~ 80 - 90 |

| N-CH₂-Ph (benzylic) | ~ 50 - 55 |

| N-CH₂-CH₂-N (imidazolidine) | ~ 45 - 50 |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is analogous to that for ¹H NMR, using the same sample. However, due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Causality and Experimental Choices

The presence of the nitro (NO₂) group, aromatic rings, and aliphatic C-H bonds will give rise to strong, diagnostic absorption bands. The asymmetric and symmetric stretches of the nitro group are particularly informative and are expected in the 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹ regions, respectively. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive.

Expected Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1380 - 1340 | N-O Symmetric Stretch | Nitro (NO₂) |

| 1350 - 1100 | C-N Stretch | Amine |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Label the significant peaks corresponding to the key functional groups.

Workflow for FT-IR Analysis

Caption: A streamlined workflow for acquiring and interpreting an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Causality and Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion peak [M+H]⁺. Electron Impact (EI) is a higher-energy method that would induce more extensive fragmentation, which can be useful for structural confirmation. The expected molecular ion for C₂₃H₂₃N₃O₂ is m/z 373.45. Key fragmentation pathways for nitrogen-containing heterocycles often involve cleavage of bonds adjacent to the nitrogen atoms.[4][5]

Expected Fragmentation Data (EI-MS)

| m/z Value | Possible Fragment | Significance |

| 373 | [C₂₃H₂₃N₃O₂]⁺ | Molecular Ion (M⁺) |

| 282 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 252 | [M - C₇H₅NO₂]⁺ | Loss of the nitrophenyl group |

| 191 | [C₁₅H₁₅N₂]⁺ | Cleavage of the imidazolidine ring |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimize the signal for the expected [M+H]⁺ ion (m/z 374.18).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly sensitive to conjugated systems and chromophores.

Causality and Experimental Choices

The primary chromophores in this molecule are the benzyl groups and, most significantly, the 4-nitrophenyl group. The conjugation of the nitro group with the phenyl ring is expected to produce a strong absorption band (π → π* transition) in the UV region.[6][7] The choice of solvent can slightly influence the position of the absorption maximum (λₘₐₓ); ethanol or acetonitrile are common choices.

Expected Spectral Data

| Solvent | Predicted λₘₐₓ (nm) | Electronic Transition |

| Ethanol | ~260 - 280 nm | π → π* (Nitrophenyl group) |

| Ethanol | ~220 - 240 nm | π → π* (Benzene rings) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., spectroscopic grade ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

-

Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Electronic Transitionsdot

Sources

- 1. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound 1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine - Chemdiv [chemdiv.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

1H NMR and 13C NMR spectra of substituted imidazolidines

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Imidazolidines

Foreword: Decoding the Imidazolidine Ring

The imidazolidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1] Its conformational flexibility, arising from the non-planar five-membered ring and the potential for nitrogen inversion, presents both a challenge and an opportunity for chemists. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for navigating this complexity, providing unparalleled insight into the three-dimensional structure, stereochemistry, and dynamic behavior of substituted imidazolidines in solution.

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a framework for interpreting the ¹H and ¹³C NMR spectra of these heterocycles. We will explore the causal relationships between substitution patterns and spectral output, discuss the analysis of dynamic processes, and provide robust, field-tested protocols for acquiring high-fidelity data.

The Spectroscopic Signature of the Imidazolidine Core

To understand substituted systems, one must first appreciate the fundamentals of the parent ring. The imidazolidine ring is a saturated five-membered heterocycle containing two nitrogen atoms. Its dynamic nature, involving rapid ring puckering and nitrogen inversion, dictates its NMR characteristics.

¹H NMR Fundamentals

In an unsubstituted imidazolidine, the protons at the C4 and C5 positions are chemically equivalent, as are the two protons on the C2 carbon. Due to rapid conformational exchange on the NMR timescale, these protons typically appear as sharp, time-averaged signals.

-

C4-H and C5-H: These methylene protons typically resonate as a singlet in the range of 3.0-3.5 ppm .

-

C2-H: The methylene protons at C2, positioned between two nitrogen atoms, are more deshielded and appear further downfield, often around 3.5-4.0 ppm .

¹³C NMR Fundamentals

The carbon environment is similarly straightforward in the parent system:

-

C4 and C5: These equivalent carbons typically appear in the range of 45-55 ppm .

-

C2: The carbon atom flanked by two nitrogens is significantly deshielded and resonates in the 65-75 ppm region.

The introduction of substituents dramatically alters this simple picture, breaking the ring's symmetry and unlocking a wealth of structural information.

Caption: Core structure and IUPAC numbering of the imidazolidine ring.

The Influence of Substituents on Imidazolidine NMR Spectra

Substituents exert profound electronic and steric effects that are directly observable in NMR spectra. Understanding these effects is key to structure elucidation.

N-Substitution: Alkyl, Aryl, and Acyl Groups

Substitution at the nitrogen atoms (N1 and N3) is common and significantly influences the ring's conformation and electronic distribution.

-

N-Alkyl Groups: The introduction of an alkyl group at a nitrogen position generally leads to an upfield (shielding) shift of the ring carbon signals in the ¹³C NMR spectrum.[2] This is attributed to the positive inductive effect of the alkyl group.[2]

-

N-Aryl Groups: An aryl substituent can induce more complex changes. In N-phenyl derivatives, a ring current effect can deshield nearby protons while shielding carbons through conjugation.[2]

-

N-Acyl Groups: This class of substituents introduces a critical dynamic process: hindered rotation around the N-C(O) amide bond.[3] Because of the partial double-bond character of the amide, rotation is slow on the NMR timescale at room temperature. This results in the observation of two distinct sets of signals for the imidazolidine ring, corresponding to the Z and E rotamers (diastereomers).[3] The relative intensity of these signals allows for the quantification of the rotameric populations.[4]

C2-Substitution: Breaking the Symmetry

Introducing a substituent at the C2 position has a dramatic effect on the ¹H NMR spectrum. It abolishes the magnetic equivalence of the geminal protons on the C4 and C5 carbons.[5]

-

¹H NMR Impact: The once simple singlet for the C4/C5 protons resolves into a complex AA'XX' or ABCD spin system, often appearing as two distinct multiplets.[5] The chemical shift difference between these protons is influenced by their orientation relative to the C2 substituent and the nitrogen lone pairs.[5]

-

Conformational Locking: C2-substitution, especially when combined with N-substitution, often "locks" the ring into a preferred conformation to minimize steric strain. This frequently results in a transoid orientation of the substituents at N1, N3, and C2.[5][6] This conformational preference makes techniques like NOESY invaluable for determining the relative stereochemistry.

Caption: Influence of substituents on key NMR parameters.

Stereochemistry and Conformational Analysis

NMR spectroscopy is the preeminent tool for elucidating the stereochemistry of substituted imidazolidines. The key lies in interpreting coupling constants and using 2D NMR techniques.

Coupling Constants (J)

-

Vicinal Coupling (³JHH): The coupling between protons on adjacent carbons (e.g., H4 and H5) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants can provide insight into the ring's pucker and the cis/trans relationship of substituents.

-

Geminal Coupling (²JHH): The coupling between non-equivalent protons on the same carbon (e.g., H4a and H4b) is also conformationally dependent.

2D NOESY for Spatial Proximity

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is essential for confirming stereochemistry. It detects protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds. A NOESY cross-peak between a substituent's proton and a ring proton provides definitive evidence of their cis relationship. This technique is routinely used to assign the complex ¹H NMR spectra of trisubstituted imidazolidines.[5]

Data Summary: Characteristic Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and carbons in substituted imidazolidines. Note that these are guideline values and can be significantly influenced by the specific nature and combination of substituents.

| Position | Nucleus | Typical δ (ppm) | Key Influences |

| C2-H | ¹H | 4.0 - 5.5 | Highly dependent on C2, N1, and N3 substituents. Deshielded by adjacent nitrogens. |

| C4/C5-H | ¹H | 2.5 - 4.2 | Often appear as complex multiplets in substituted systems.[4] Shielded relative to C2-H. |

| N-Alkyl (CH₂) | ¹H | 2.5 - 3.5 | |

| N-Acyl (Z/E) | ¹H | Two distinct sets of signals for all ring protons due to slow rotation.[3] | |

| C2 | ¹³C | 70 - 90 | Deshielded by two nitrogens. Shift is sensitive to C2-substituent's electronics. |

| C4/C5 | ¹³C | 50 - 65 | Shift is influenced by N-substituents; alkyl groups cause upfield shifts.[2][6] |

| C=O (N-Acyl) | ¹³C | 165 - 175 | Carbonyl carbon of the acyl group. |

| C=S (Thione) | ¹³C | 180 - 190 | Thione carbon in imidazolidine-2-thiones.[2] |

Investigating Dynamic Processes

The conformational flexibility of imidazolidines often gives rise to dynamic processes that can be studied by variable-temperature (VT) NMR.

-

Nitrogen Inversion: In many C2-unsubstituted systems, the two nitrogen atoms undergo rapid pyramidal inversion.[5][6] This averages the environments of axial and equatorial N-substituents. If this inversion can be slowed by cooling, separate signals for the different conformers may be observed.

-

Amide Bond Rotation: As discussed, the rotation around the N-acyl bond is restricted. VT-NMR experiments can be used to determine the energy barrier (ΔG‡) for this rotation. As the temperature is increased, the two sets of signals for the Z and E rotamers will broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.[3]

-

Prototropic Tautomerism: In certain systems, such as those with benzimidazolyl substituents, proton transfer between nitrogen atoms can occur. This tautomerism can be observed and quantified using dynamic NMR studies, allowing for the calculation of the free-energy barrier of the exchange.[7][8]

Caption: Key dynamic processes in imidazolidines studied by VT-NMR.

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality, unambiguous data requires a systematic and self-validating approach. The following protocol outlines a comprehensive workflow for the structural characterization of a novel substituted imidazolidine.

Protocol 1: Sample Preparation and Initial 1D NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified imidazolidine derivative for ¹H NMR (20-50 mg for ¹³C NMR).[9]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.[9]

-

Filter the solution through a small cotton or glass wool plug into a high-quality NMR tube to remove any particulate matter, which can degrade spectral resolution.[10]

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. This initial spectrum provides the first overview of the molecule's complexity, revealing the number of distinct proton environments and the presence of any dynamic processes (e.g., two sets of signals for rotamers).

-

-

¹³C and DEPT Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments.

-

Perform DEPT-135 and DEPT-90 experiments. This is a critical validation step. The DEPT-135 spectrum shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals. The DEPT-90 shows only CH signals. Together, these spectra definitively determine the multiplicity of each carbon atom.

-

Protocol 2: 2D NMR for Complete Structural Assignment

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

-

Interpretation: A cross-peak between two protons indicates they are part of the same spin system. This allows for the tracing of proton connectivity through the imidazolidine ring and its substituents.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons.

-

Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This provides unambiguous C-H one-bond correlations, linking the proton and carbon skeletons.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

-

Interpretation: This is a powerful validation and assignment tool. For example, a correlation between the N-CH₂ protons and the C4/C5 carbons of the ring can confirm the connectivity of an N-alkyl group. Correlations from ring protons to substituent carbons definitively place the substituents.

-

-

¹H-¹H NOESY (or ROESY):

-

Purpose: To identify protons that are close in three-dimensional space.

-

Interpretation: Use this experiment to establish the relative stereochemistry, as described in Section 3.2. Observing a NOE between a C2-substituent and a C4-proton, for example, confirms their cis orientation.

-

By following this workflow, the assignments from each experiment cross-validate the others, leading to a trustworthy and definitive structural elucidation.

Caption: A comprehensive workflow for imidazolidine structure elucidation.

References

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI. [Link]

-

Caterina, M. C., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Arkivoc, 2014(4), 228-241. [Link]

-

Perillo, I. A., de los Santos, C., & Salerno, A. (2003). 1H NMR SPECTROSCOPY AND CONFORMATIONAL ANALYSIS OF N-BENZYLIMIDAZOLIDINES. HETEROCYCLES, 60(1), 89-98. [Link]

-

Request PDF: 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (n.d.). ResearchGate. [Link]

-

Hartree-Fock, Møller-Plesset calculations and dynamic NMR study of 3,3-dimethoxy-1-(imidazolidin-2-ylidene)propan-2-one. (2007). PubMed. [Link]

-

Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 768-775. [Link]

-

Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. (2006). PubMed. [Link]

-

1 H-NMR signals and relative abundances of imidazolidines 1-15. (n.d.). ResearchGate. [Link]

-

(PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2013). ResearchGate. [Link]

-

Perillo, I. A., de los Santos, C., & Salerno, A. (2003). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. HETEROCYCLES. [Link]

-

Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. (2023). PMC. [Link]

-

Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. (2024). MDPI. [Link]

-

Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. (2021). PMC. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. [Link]

-

1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. (1983). PubMed. [Link]

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC. [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). UTHSCSA. [Link]

-

How To Prepare And Run An NMR Sample. (2025). A-W-S-C. [Link]

-

Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. (2021). RSC Publishing. [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analys. (2024). DR-NTU. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (n.d.). ISMRM. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Wiley Online Library. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone [mdpi.com]

- 8. Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. orgchemboulder.com [orgchemboulder.com]

The Role of Imidazolidines as N-Heterocyclic Carbene (NHC) Precursors

Technical Guide for Researchers and Drug Development Professionals [1]

Executive Summary: The Saturated Advantage

In the landscape of N-heterocyclic carbenes (NHCs), the distinction between unsaturated (imidazole-based) and saturated (imidazolidine-based) backbones is not merely structural—it is a fundamental determinant of reactivity and stability. Imidazolidines, specifically imidazolinium salts and their neutral adducts (e.g., 2-alkoxyimidazolidines, CO₂ adducts), serve as the primary precursors for saturated NHCs like SIMes and SIPr.

Unlike their unsaturated counterparts (IMes, IPr), saturated NHCs possess a flexible backbone that prevents

This guide details the mechanistic role, synthesis, and activation of imidazolidine-based precursors, providing actionable protocols for their application in high-stakes research.

Mechanistic Foundations

Structural & Electronic Impact of Saturation

The core difference between an imidazole (unsaturated) and an imidazolidine (saturated) precursor lies in the C4-C5 backbone.

-

Unsaturated (Imidazole): Aromaticity extends across the ring. The carbene

-orbital participates in the -

Saturated (Imidazolidine): The C4-C5 bond is a single bond. Aromaticity is broken. The nitrogen lone pairs are less delocalized into the backbone, making them more available to donate electron density into the carbene center (

-orbital) via mesomeric effects.-

Result: Saturated NHCs are more basic and stronger

-donors than their unsaturated analogues.

-

Activation Pathways: From Precursor to Active Catalyst

Imidazolidines function as "masked" carbenes. They release the active species through specific triggers.

Diagram 1: Activation Mechanisms of Imidazolidine Precursors

This pathway illustrates the two primary routes to generate free saturated NHCs: deprotonation of the salt and thermal elimination of the neutral adduct.

Caption: Dual activation pathways for generating active saturated NHCs. The salt route requires external base, while the adduct route is base-free, driven by entropy and heat.

Synthetic Protocols

The following protocols are standardized for the synthesis of SIMes (1,3-dimesitylimidazolin-2-ylidene) precursors, the "workhorse" of saturated NHC chemistry.

Synthesis of Imidazolinium Salt (SIMes·HCl)

Objective: Create the stable salt precursor from acyclic amines. Scale: 10 mmol baseline.

| Reagent | Equivalents | Role |

| 2,4,6-Trimethylaniline (Mesitylamine) | 2.0 | N-substituent source |

| Glyoxal (40% aq.) | 1.0 | C4-C5 backbone source |

| Sodium Borohydride (NaBH₄) | 2.5 | Reducing agent (Imine to Amine) |

| Triethyl Orthoformate | Excess (Solvent) | C2 Pre-carbene source |

| HCl (4M in Dioxane) | 1.1 | Counterion source |

Step-by-Step Protocol:

-

Diimine Formation: Combine mesitylamine (2 equiv) and glyoxal (1 equiv) in methanol. Stir at RT for 12h. A yellow precipitate (glyoxal-bis-imine) forms. Filter and wash with cold methanol.

-

Reduction: Resuspend the diimine in THF/MeOH (1:1). Cool to 0°C. Add NaBH₄ slowly. The yellow color disappears as the saturated diamine forms. Quench with water, extract with DCM, and dry.

-

Cyclization: Dissolve the diamine in triethyl orthoformate. Add a catalytic amount of formic acid (2 drops). Heat to reflux (100°C) for 4h.

-

Salt Formation: Cool the mixture. Add HCl (in dioxane or ether). The SIMes·HCl salt precipitates immediately as a white solid. Filter and dry under vacuum.

-

Validation: ¹H NMR (DMSO-d₆) shows a distinct singlet at ~8.5–9.0 ppm (C2-H ).

-

Generation of Neutral "Protected" Adducts (Base-Free Precursors)

For drug delivery or sensitive catalytic cycles where free base is detrimental, neutral adducts are preferred.

Protocol: Synthesis of SIMes-CO₂ Adduct

-

Generate Free NHC: Suspend SIMes·HCl in THF. Add KOtBu (1.05 equiv). Stir for 1h under Argon. Filter off KCl salts via cannula filtration.

-

CO₂ Trapping: Bubble dry CO₂ gas through the filtrate for 15 minutes. A zwitterionic white solid (SIMes-CO₂) precipitates.

-

Isolation: Filter and dry.[7] This adduct is stable in air and releases the free carbene simply by heating in DMSO or Toluene at 80°C.

Applications in Drug Development & Catalysis

Saturated NHCs are critical in modern organometallic chemistry. Their specific electronic profile makes them superior for stabilizing high-oxidation-state metals and promoting difficult oxidative additions.

Comparative Data: Saturated vs. Unsaturated

The following table highlights why researchers switch from IMes to SIMes.

| Feature | Unsaturated (IMes) | Saturated (SIMes) | Impact on Application |

| Backbone | C=C Double Bond | C-C Single Bond | Saturated is more flexible (steric bulk can rotate). |

| Basicity (pKₐ) | ~23-24 (DMSO) | ~25-26 (DMSO) | SIMes binds metals more tightly (better for drugs). |

| % Buried Volume | Lower | Higher | SIMes provides greater steric protection to the metal center. |

| Stability | Moderate | High | SIMes-Metal complexes are often more resistant to oxidation. |

Workflow: Synthesis of Au(I)-NHC Metallodrugs

Gold(I)-NHC complexes (e.g., Auranofin analogues) are potent antitumor agents targeting thioredoxin reductase.

Diagram 2: Synthesis of Au-SIMes Antitumor Agents

This workflow demonstrates the transmetallation route, avoiding the handling of free carbenes by using silver intermediates.

Caption: Silver oxide mediated transmetallation allows for the mild, aerobic synthesis of Gold-NHC therapeutics.

Experimental Causality:

-

Why Ag₂O? It acts as both the base (to deprotonate the salt) and the metal source. It is mild and compatible with functional groups, unlike strong bases like BuLi.

-

Why Transmetallation? Silver-Carbon bonds are labile. Adding a Gold source (AuCl·SMe₂) drives the reaction forward because the Au-C bond is thermodynamically stronger, and AgCl precipitation provides an irreversible driving force.

References

-

Arduengo, A. J., et al. "A stable diaminocarbene."[8] Journal of the American Chemical Society, 1991. Link (Foundational text on NHC isolation).

-

Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. "Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands." Organic Letters, 1999. Link (Introduction of SIMes in Grubbs II).

-

Hahn, F. E., & Jahnke, M. C. "Heterocyclic Carbenes: Synthesis and Coordination Chemistry." Angewandte Chemie International Edition, 2008. Link (Comprehensive review on synthesis including saturated backbones).

-

Voutchkova, A. M., et al. "Synthesis and structural characterization of N-heterocyclic carbene complexes of silver(I) and their antimicrobial activity." Journal of Medicinal Chemistry, 2007. Link (Application of SIMes/Ag complexes in drug discovery).

-

Enders, D., et al. "The Arkivoc Reviews: N-Heterocyclic Carbenes in Organocatalysis." Arkivoc, 2011. Link (Mechanistic insights into adduct activation).

Sources

- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

Precision Organocatalysis: The N-Heterocyclic Carbene (NHC) Platform

A Technical Guide to Umpolung Reactivity and Heterocycle Synthesis

Executive Summary

For decades, carbonyl chemistry was dictated by the inherent electrophilicity of the carbonyl carbon. N-Heterocyclic Carbenes (NHCs) disrupted this dogma by enabling Umpolung (polarity reversal), transforming aldehydes into nucleophilic acyl anion equivalents.[1][2] This guide provides a rigorous technical framework for deploying NHCs in organocatalysis, moving beyond basic theory to actionable, high-fidelity protocols relevant to modern drug discovery. It focuses on the three dominant activation modes: the Breslow Intermediate (acyl anion), the Homoenolate , and the Acyl Azolium .

Part 1: The Mechanistic Paradigm

1.1 The Core Concept: Nucleophilic Catalysis via the Breslow Intermediate

The catalytic power of NHCs resides in the singlet carbene carbon, stabilized by adjacent nitrogen atoms. Unlike metal-ligand systems where the metal drives reactivity, the NHC is the reactor.

-

Deprotonation: The precatalyst (azolium salt) is deprotonated by a base (e.g., DBU, Cs₂CO₃) to generate the free carbene.[3]

-

Nucleophilic Attack: The carbene attacks the aldehyde carbonyl.

-

Proton Transfer (The Critical Step): A proton transfer generates the Breslow Intermediate (enaminol).[4] This species renders the former carbonyl carbon nucleophilic.[2][5][6][7]

-

Product Release: After reacting with an electrophile, the catalyst is regenerated.

1.2 Visualization: The General Catalytic Cycle

The following diagram illustrates the fundamental turnover of an NHC catalyst, highlighting the critical entry into the Breslow intermediate.

Figure 1: The canonical NHC catalytic cycle showing the generation of the nucleophilic Breslow intermediate.

Part 2: Catalyst Selection & Activation Modes

Choosing the correct azolium salt is not arbitrary; it dictates the reaction pathway.

2.1 Comparative Catalyst Data

| Catalyst Class | Structure Core | Electronic Profile | Primary Application | Key Limitation |

| Thiazolium | Vitamin B1 analog | Less basic, good leaving group ability. | Stetter Reaction , Benzoin (Standard).[8] | Can be unstable; less tunable than triazoliums. |

| Imidazolium | 1,3-N,N-dialkyl | Highly basic, sterically tunable. | Homoenolate generation; Esterification. | Often fails in cross-benzoin due to reversibility issues. |

| Triazolium | 1,2,4-triazole | Tunable electronics (N-aryl). | Asymmetric Benzoin , Oxidative catalysis. | Requires stronger bases; synthesis can be longer. |

2.2 The "Breslow Tree": Divergent Pathways

The nature of the substrate determines the active species.

-

Saturated Aldehydes

Acyl Anion (Benzoin/Stetter). -

Enals (

-unsaturated) -

Oxidative Conditions

Acyl Azolium (Amide/Ester synthesis).

Figure 2: Divergent reaction pathways accessible via NHC catalysis depending on substrate and conditions.[1]

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The user should observe specific indicators (color, solubility) to ensure the system is active.

Protocol A: The Stetter Reaction (1,4-Addition)

Target: Synthesis of 1,4-dicarbonyl compounds (precursors to pyrroles/furans).[4] Mechanism: Attack of Breslow intermediate on a Michael acceptor.[9]

Reagents:

-

Substrate: Benzaldehyde (1.0 equiv).

-

Michael Acceptor: Chalcone (1.0 equiv).

-

Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) (10-20 mol%).

-

Base: Et₃N or DIPEA (15-20 mol%).

-

Solvent: Ethanol (Abs.) or DMF (Dry).

Step-by-Step Workflow:

-

Catalyst Activation (Critical): In a flame-dried flask under Argon, dissolve the thiazolium salt in the solvent. Add the base.

-

Validation: The solution should turn a distinct yellow/orange color, indicating the formation of the free carbene. If colorless, the catalyst is not active (check moisture content).

-

-

Addition: Add the aldehyde first. Stir for 5 minutes to allow the aldehyde-NHC adduct to form.

-

Reaction: Add the Michael acceptor (chalcone). Heat to 60-80°C.

-

Monitoring: Monitor by TLC. Look for the disappearance of the aldehyde spot.

-

Note: The Stetter reaction is reversible; prolonged heating can sometimes degrade the product.

-

-

Workup: Cool to RT. Pour into water. Extract with EtOAc. Wash with brine to remove the catalyst residues.

Protocol B: Oxidative Esterification (Acyl Azolium Route)

Target: Conversion of aldehydes to esters without metal oxidants.

Reagents:

-

Substrate: Cinnamaldehyde.[10]

-

Nucleophile: Methanol (excess).

-

Catalyst: Triazolium salt (10 mol%).

-

Oxidant: Quinone (e.g., 3,3',5,5'-tetra-tert-butyl-diphenoquinone) or MnO₂ (heterogeneous).

-

Base: DBU (10 mol%).

Step-by-Step Workflow:

-

Setup: Combine aldehyde, triazolium salt, and oxidant in MeOH/THF (1:1).

-

Initiation: Add DBU dropwise.

-

Causality: DBU deprotonates the precatalyst. The resulting Breslow intermediate is immediately oxidized by the quinone to the Acyl Azolium . This species is highly electrophilic (like an acid chloride).

-

-

Reaction: The methanol attacks the acyl azolium, releasing the ester and regenerating the carbene.

-

Validation: The reaction mixture often darkens due to the reduced quinone byproducts.

Part 4: Application in Drug Discovery

NHCs are uniquely positioned to generate scaffolds prevalent in pharmacophores.

-

Chiral Heterocycles: The Homoenolate pathway (from enals) reacts with ketones to form

-butyrolactones and spiro-cyclic systems found in cytotoxic natural products. -

Peptidomimetics: The Aza-Benzoin reaction couples aldehydes with imines to form

-amino ketones, which are direct precursors to chiral amines and isoquinolines. -

Stereocontrol: Using chiral triazolium salts (e.g., derived from pyroglutamic acid or aminoindanol) allows for high enantioselectivity (>95% ee) in these transformations, essential for regulatory compliance in drug development.

Part 5: References

-

Breslow, R. (1958).[11] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. Link

-

Stetter, H. (1976).[3] "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach." Angewandte Chemie International Edition. Link

-

Enders, D., et al. (2007). "The Homoenolate as a Universal Synthon in Organocatalysis." Nature. (Referencing the concept of extended umpolung).

-

Burstein, C., & Glorius, F. (2004).[12] "Organocatalyzed Conjugate Umpolung of α,β-Unsaturated Aldehydes for the Synthesis of γ-Butyrolactones." Angewandte Chemie. Link

-

Bode, J. W., & He, M. (2008).[12] "N-Heterocyclic Carbene Catalyzed Redox Esterification." Journal of the American Chemical Society. Link

-

Flanagan, S. R., & Rovis, T. (2012). "N-Heterocyclic Carbenes: Reagents or Catalysts?" Chemical Reviews. Link

Sources

- 1. An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. irapa.org [irapa.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

The Diverse Biological Landscape of Substituted Imidazolidines: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthetic Scaffolds with Broad-Spectrum Therapeutic Potential

The imidazolidine core, a five-membered saturated heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant therapeutic potential of substituted imidazolidine compounds, delving into their mechanisms of action, key experimental protocols for their evaluation, and a summary of their reported activities.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted imidazolidines have emerged as a promising class of compounds with potent activity against a spectrum of bacterial and fungal pathogens.

Mechanism of Action: Disrupting the Microbial Fortress

A primary mechanism by which certain substituted imidazolidines exert their antimicrobial effect is through the disruption of the bacterial cell membrane. This action is often rapid and leads to cell death, making the development of resistance less likely compared to antibiotics that target specific metabolic pathways. The amphipathic nature of some derivatives, possessing both hydrophobic and hydrophilic moieties, facilitates their interaction with and insertion into the lipid bilayer of the microbial cell membrane, leading to increased permeability and eventual lysis.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Broth Microdilution Method:

-

Preparation of Compound Stock Solution: Dissolve the synthesized imidazolidine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the wells.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth (no turbidity) is observed.[1]

Diagram of the MIC Assay Workflow:

Caption: ROS-dependent apoptosis pathway induced by some imidazolidines.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazolidine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Quantitative Data Summary: Anticancer Efficacy

The following table presents the IC50 values of selected imidazolidine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 24 | HCT-116 (Colon) | 12.83 | [2] |

| 24 | HePG-2 (Liver) | 9.07 | [2] |

| 24 | MCF-7 (Breast) | 4.92 | [2] |

| IST-02 | HuH-7 (Liver) | 3.07 | [3] |

| IST-04 | HuH-7 (Liver) | 14.60 | [3] |

| Compound 9r | HCT-116 (Colorectal) | - | [4] |

| 3-(3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione | MCF-7 (Breast) | 7.57 | |

| 22 | A549 (Lung) | 0.15 | [5] |

| 22 | HeLa (Cervical) | 0.21 | [5] |

| 22 | HepG2 (Liver) | 0.33 | [5] |

| 22 | MCF-7 (Breast) | 0.17 | [5] |

| 43 | MCF-7 (Breast) | 0.8 | [5] |

| 13a | EGFR-TK | 4.02 | [6] |

| 13b | EGFR-TK | 4.23 | [6] |

| 16 | EGFR | 617.33 nM | [6] |

| 17 | EGFR | 236.38 nM | [6] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several substituted imidazolidine derivatives have demonstrated promising anticonvulsant properties in preclinical models.

Mechanism of Action: A Focus on Ion Channels and Receptors

The exact mechanisms of action for many anticonvulsant imidazolidines are still under investigation. However, it is hypothesized that they may modulate the activity of key ion channels, such as sodium and calcium channels, which are critical for regulating neuronal excitability. Some derivatives may also interact with neurotransmitter systems, such as the GABAergic system, to enhance inhibitory neurotransmission.

Experimental Protocols: In Vivo Seizure Models

The anticonvulsant potential of compounds is typically evaluated in rodent models of induced seizures.

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal, and the ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is assessed. [7][8] Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds effective against absence seizures. Pentylenetetrazole, a GABA antagonist, is administered, and the ability of the test compound to prevent or delay the onset of clonic seizures is measured. [7] Experimental Workflow for Anticonvulsant Testing:

Caption: In vivo workflows for MES and scPTZ anticonvulsant tests.

Quantitative Data Summary: Anticonvulsant Efficacy

The following table summarizes the median effective dose (ED50) values for representative imidazolidine derivatives in preclinical seizure models.

| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |

| 14 | MES | 49.6 | [9] |

| 14 | 6 Hz (32 mA) | 31.3 | [9] |

| 14 | scPTZ | 67.4 | [9] |

| 1g | MES | 29 | [10] |

Antidiabetic Activity: A Novel Approach to Glycemic Control

Some substituted imidazolidine derivatives have shown potential as antidiabetic agents, primarily through the inhibition of α-glucosidase. [11][12]

Mechanism of Action: Inhibiting Carbohydrate Digestion

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, imidazolidine derivatives can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. [11][12]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of compounds against α-glucosidase can be readily assessed in vitro.

Step-by-Step Protocol:

-

Prepare Solutions: Prepare a solution of α-glucosidase enzyme, a substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG), and various concentrations of the test compound.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with the test compound for a specific period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction. The enzyme will hydrolyze the substrate to produce a colored product (p-nitrophenol).

-

Stop Reaction: After a defined time, stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Measure Absorbance: Measure the absorbance of the colored product at 405 nm.

-

Calculate Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (enzyme and substrate without inhibitor). The IC50 value can then be determined. [13]

Quantitative Data Summary: α-Glucosidase Inhibitory Potency

| Compound ID | IC50 (µM) vs. α-glucosidase | Reference |

| 19e | 50.0 | [11] |

| 27e | 60.03 | [11] |

| 8g | 12.1 | [12] |

| 5k | 20.95 | [14] |

| 6a | 16.11 | [14] |

| 6b | 7.72 | [14] |

| 6e | 7.91 | [14] |

| 6h | 6.59 | [14] |

| 6k | 5.44 | [14] |

| Acarbose (Standard) | 750.0 - 817.38 | [12][14] |

Neuroprotective Activity: Shielding the Nervous System from Damage

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Emerging evidence suggests that certain imidazolidine derivatives may possess neuroprotective properties.

Mechanism of Action: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of imidazolidine compounds are thought to be mediated through several mechanisms, including:

-

Antioxidant Activity: Reducing oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway. [15]* Anti-apoptotic Effects: Inhibiting neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins. [16]

Experimental Protocols: In Vitro and In Vivo Models of Neurodegeneration

In Vitro Models:

-

Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptides) to assess the ability of compounds to prevent cell death. [15][16][17][18]* ROS Measurement: Quantifying the levels of intracellular reactive oxygen species to evaluate the antioxidant capacity of the compounds. [15] In Vivo Models:

-

Rodent Models of Neurodegeneration: Utilizing animal models where neurodegeneration is induced by neurotoxins (e.g., rotenone, MPTP) to assess the ability of compounds to improve behavioral deficits and protect neurons from damage. [17]

Conclusion: A Scaffold of Significant Promise

The substituted imidazolidine core has proven to be a remarkably versatile scaffold for the development of a wide range of biologically active compounds. From combating multidrug-resistant bacteria to inducing apoptosis in cancer cells and protecting neurons from degeneration, the therapeutic potential of this heterocyclic system is vast. The information presented in this guide highlights the key areas of activity, elucidates the underlying mechanisms, and provides practical experimental protocols to aid researchers in the exploration and optimization of novel imidazolidine-based therapeutics. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly unlock the full potential of this promising class of compounds in addressing a multitude of unmet medical needs.

References

-

Imidazolidine Derivatives in Cancer Research: What is known? - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - MDPI. (2022, December 13). Retrieved February 19, 2026, from [Link]

-

Imidazolidine Derivatives in Cancer Research: What is known? | Bentham Science. (2021, July 27). Retrieved February 19, 2026, from [Link]

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. (2025, March 28). Retrieved February 19, 2026, from [Link]

-

Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

-

Synthesis, structural characterization and anticancer activity of 3- (3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione. (n.d.). Retrieved February 19, 2026, from [Link]

-

A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved February 19, 2026, from [Link]

-

Targeting cell cycle and apoptotic pathways with newly synthesized diselenide-linked imidazolone analogues with strong CDK6-targeting potential - PMC. (2026, February 4). Retrieved February 19, 2026, from [Link]

-

Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry. (2014, March 1). Retrieved February 19, 2026, from [Link]

-

Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

-

Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

-

In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC. (2024, May 24). Retrieved February 19, 2026, from [Link]

-

Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC. (2021, May 25). Retrieved February 19, 2026, from [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (2025, December 2). Retrieved February 19, 2026, from [Link]

-

Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights - PMC. (2024, November 11). Retrieved February 19, 2026, from [Link]

-